molecular formula C5H8Cl2N2OS B6602123 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride CAS No. 2126160-46-9

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride

Cat. No.: B6602123
CAS No.: 2126160-46-9
M. Wt: 215.10 g/mol
InChI Key: OXNTVQQKWDYOFG-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C5H7Cl2N2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride typically involves the reaction of 2-bromo-thiazole with butanal in the presence of butyllithium, followed by oxidation with potassium permanganate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.

Properties

IUPAC Name

2-amino-1-(1,3-thiazol-5-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-3H,1,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNTVQQKWDYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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